molecular formula C17H14N2O2 B11370050 N-(3-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(3-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11370050
M. Wt: 278.30 g/mol
InChI Key: RUCNTXPNZUNLQT-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the reaction of 3-methylphenylamine with 5-phenyl-1,2-oxazole-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(3-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methylphenyl)acetamide: Similar in structure but lacks the oxazole ring.

    N-(3-methylphenyl)-N-phenylurea: Contains a urea group instead of the oxazole ring.

    N-(3-methylphenyl)-5-phenyl-1,2,4-oxadiazole-3-carboxamide: Similar but with an oxadiazole ring instead of an oxazole ring.

Uniqueness

N-(3-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

N-(3-methylphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H14N2O2/c1-12-6-5-9-14(10-12)18-17(20)15-11-16(21-19-15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,20)

InChI Key

RUCNTXPNZUNLQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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